molecular formula C18H20N2O B2894884 2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole CAS No. 2310157-82-3

2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole

Cat. No.: B2894884
CAS No.: 2310157-82-3
M. Wt: 280.371
InChI Key: VMHMCQXRBGDKMS-UHFFFAOYSA-N
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Description

2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole typically involves multi-step organic reactions. One possible route could involve the formation of the indole core, followed by the introduction of the piperidine and cyclobutylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives with piperidine or cyclobutylidene groups. Examples could be:

  • 2-(4-piperidinyl)-1H-indole
  • 2-(cyclobutylidenepiperidine)-1H-indole

Uniqueness

The uniqueness of 2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole could lie in its specific structural features, such as the combination of the indole core with the cyclobutylidene and piperidine groups, which might confer unique biological or chemical properties.

Properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(17-12-15-4-1-2-7-16(15)19-17)20-10-8-14(9-11-20)13-5-3-6-13/h1-2,4,7,12,19H,3,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHMCQXRBGDKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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